2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride 2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16005835
InChI: InChI=1S/C9H11NO3.ClH/c10-9-12-7-2-1-6(3-4-11)5-8(7)13-9;/h1-2,5,9,11H,3-4,10H2;1H
SMILES:
Molecular Formula: C9H12ClNO3
Molecular Weight: 217.65 g/mol

2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride

CAS No.:

Cat. No.: VC16005835

Molecular Formula: C9H12ClNO3

Molecular Weight: 217.65 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride -

Specification

Molecular Formula C9H12ClNO3
Molecular Weight 217.65 g/mol
IUPAC Name 2-(2-amino-1,3-benzodioxol-5-yl)ethanol;hydrochloride
Standard InChI InChI=1S/C9H11NO3.ClH/c10-9-12-7-2-1-6(3-4-11)5-8(7)13-9;/h1-2,5,9,11H,3-4,10H2;1H
Standard InChI Key FXSJEZLKVMURLZ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1CCO)OC(O2)N.Cl

Introduction

Chemical Structure and Composition

Molecular Architecture

The compound’s structure consists of:

  • Benzodioxole ring: A fused benzene ring with two oxygen atoms in a five-membered dioxolane ring.

  • Ethanol side chain: A two-carbon chain terminating in a hydroxyl group (-OH).

  • Amino group (-NH₂): Positioned at the 2nd carbon of the benzodioxole ring.

  • Hydrochloride counterion: Enhances solubility and stability.

Table 1: Key Structural and Identifying Information

PropertyValue/DescriptionSource
Molecular FormulaC₉H₁₂ClNO₃
Molecular Weight217.65 g/mol
IUPAC Name2-(2-amino-1,3-benzodioxol-5-yl)ethanol;hydrochloride
InChIInChI=1S/C9H11NO3.ClH/c10-9-12-7-2-1-6(3-4-11)5-8(7)13-9;/h1-2,5,9,11H,3-4,10H2;1H
SMILESC1=CC2=C(C=C1CCO)OC(O2)N.Cl
CAS Number84819293

The hydrochloride form ensures ionic stability, making it suitable for storage and handling in laboratory settings .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(2-aminobenzo[d]dioxol-5-yl)ethanol hydrochloride involves multi-step reactions:

Table 2: Common Synthesis Methods

StepReagents/ConditionsYieldPuritySource
AminationPiperonal + NH₃ in ethanol under reflux~70%≥95%
ProtonationHCl in ethanol (pH 1–2)≥98%
PurificationRecrystallization (ethanol) or chromatography≥98%

Key challenges include controlling reaction temperatures to minimize byproduct formation and ensuring complete protonation of the amine group .

Physical and Chemical Properties

Stability and Solubility

  • Stability: Sensitive to light and moisture; stored at 2–8°C in airtight containers .

  • Solubility: Highly soluble in polar solvents (e.g., methanol, DMSO) due to the hydrochloride ion .

Table 3: Comparative Properties of Free Base vs. Hydrochloride

PropertyFree Base (C₉H₁₁NO₃)Hydrochloride (C₉H₁₂ClNO₃)Source
Molecular Weight181.19 g/mol217.65 g/mol
Melting PointNot reportedNot reported
Thermal StabilityModerateEnhanced by HCl

Biological Activity and Mechanisms

Table 4: Anticancer Activity of Related Compounds

Cell LineIC₅₀ (µM)NotesSource
Huh7 (Liver)<10Significant inhibition
MDA-MB 231 (Breast)<10Effective against breast cancer

These findings suggest a structural basis for bioactivity, though in vivo validation is needed.

Hazard CodeDescriptionPictogramSource
H315Causes skin irritationGHS07
H319Causes serious eye irritationGHS07
H335May cause respiratory irritationGHS07

Precautionary Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats .

  • Emergency Response:

    • Skin Contact: Wash with soap and water.

    • Eye Exposure: Rinse with saline for 15 minutes .

Applications in Research

Organic Synthesis

Serves as a precursor for:

  • Chalcone Derivatives: Used in antimitotic agent synthesis via Claisen-Schmidt condensation .

  • Protein Labeling: Selective binding to amino groups in proteomics studies.

Table 5: Key Reaction Pathways

Reaction TypeConditionsProductsSource
ReductionH₂/Pd-CEthanol derivatives
AcylationAcetic anhydride, pyridineAmide-linked compounds

Regulatory and Environmental Considerations

Disposal Guidelines

  • Hazardous Waste: Neutralize with inert absorbents (e.g., sand) and dispose via licensed facilities .

  • Environmental Impact: Classified as WGK 2 (hazardous to water) in Germany .

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